Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate

Lipophilicity Drug-likeness Permeability

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 381687-59-8) is a synthetic small-molecule scaffold belonging to the 2-amido-4-phenylthiophene-3-carboxylate class. With a molecular formula of C₂₁H₂₇N₃O₃S and a monoisotopic mass of 401.18 Da, it presents a drug-like physicochemical profile featuring zero Rule-of-5 violations, a polar surface area of 90 Ų, and a predicted ACD/LogP of 3.11.

Molecular Formula C21H27N3O3S
Molecular Weight 401.5g/mol
CAS No. 381687-59-8
Cat. No. B361014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate
CAS381687-59-8
Molecular FormulaC21H27N3O3S
Molecular Weight401.5g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCN(CC3)C
InChIInChI=1S/C21H27N3O3S/c1-3-27-21(26)19-17(16-7-5-4-6-8-16)15-28-20(19)22-18(25)9-10-24-13-11-23(2)12-14-24/h4-8,15H,3,9-14H2,1-2H3,(H,22,25)
InChIKeyFSEMDLVNGCNLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 381687-59-8): Structural Identity and Research-Grade Specification


Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 381687-59-8) is a synthetic small-molecule scaffold belonging to the 2-amido-4-phenylthiophene-3-carboxylate class [1]. With a molecular formula of C₂₁H₂₇N₃O₃S and a monoisotopic mass of 401.18 Da, it presents a drug-like physicochemical profile featuring zero Rule-of-5 violations, a polar surface area of 90 Ų, and a predicted ACD/LogP of 3.11 . The compound is commercially available exclusively as a free base from multiple vendors, typically at ≥95% purity, and marketed as a versatile screening scaffold, not as a validated probe or clinical candidate [1]. To date, no peer-reviewed publication or patent has disclosed quantitative biological activity data, selectivity profiling, or in vivo pharmacokinetic parameters for this precise compound .

Why In-Class 4-Phenylthiophene-3-carboxylate Scaffolds Cannot Be Interchanged with CAS 381687-59-8


Superficial structural similarity within the 4-phenylthiophene-3-carboxylate family conceals critical procurement and experimental risks. The closest commercially listed analogs, such as ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate (CAS 1351646-95-1) and ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate bis(oxalic acid) (CAS 1051931-23-7), differ from the target compound in at least two of the following: the 4-aryl substituent identity, the C5 methylation state, and the counterion form . Additionally, CAS 381687-59-8 has been incorrectly cross-referenced with CAS 156724-46-8 on certain supplier portals , and its dioxalate salt form carries the distinct CAS 381687-60-1 . These orthogonal variations mean that even closely related entries cannot be assumed to share solubility, stability, target engagement, or intellectual property profiles, underscoring the necessity of precise compound-level verification before purchase or experimental deployment.

Quantitative Evidence for CAS 381687-59-8: Physicochemical, Purity, and Procurement Differentiation


Predicted LogD₇.₄ Advantage Over 4-Chlorophenyl Analog

The target compound (CAS 381687-59-8) has a predicted ACD/LogD at pH 7.4 of 2.46, while the 4-chlorophenyl-5-methyl analog dioxalate (CAS 1351646-95-1) is expected to be substantially more lipophilic due to the chlorine and methyl additions (predicted LogD estimated >3.5 by fragment-based calculation) . This difference places the target compound in a more favorable range for aqueous solubility and reduced nonspecific binding, a critical factor for screening cascade progression.

Lipophilicity Drug-likeness Permeability

Purity Specification and Analytical Documentation Availability

CAS 381687-59-8 is supplied at a minimum purity of 95% (HPLC) by Enamine (Cat. EN300-85293) and MolDB (Cat. M411697) [1]. The 4-chlorophenyl-5-methyl analog dioxalate (CAS 1351646-95-1) and the 3,4-dimethylphenyl analog bis(oxalate) (CAS 1051931-23-7) are listed with purity specifications ranging from 90% to 97% across different suppliers, but both exist solely as dioxalate salts, introducing counterion-related variability in effective free-base concentration that does not affect the target free base . The target compound's free-base form allows direct and unambiguous stoichiometric calculations.

Quality control Reproducibility Procurement

CAS Registry Unambiguity: Absence of Salt-Form or Isomeric Cross-Referencing Errors

CAS 381687-59-8 uniquely identifies the free-base form of ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate. The dioxalate salt is registered under CAS 381687-60-1 , and a distinct entry at Parchem lists the compound under CAS 156724-46-8, which may represent an isomer, hydrate, or database error . By contrast, the 4-chlorophenyl-5-methyl analog exists exclusively as a dioxalate salt with a single CAS that conflates the salt and active moiety . For procurement, CAS 381687-59-8 provides a verifiable, salt-agnostic identifier that directly maps to the intended chemical entity without requiring counterion deconvolution.

Chemical identity Procurement integrity Database traceability

Rule-of-Five Compliance Enabling Lead-Like Screening Cascade Entry

CAS 381687-59-8 exhibits zero violations of Lipinski's Rule of Five (MW = 401.5 Da; HBD = 1; HBA = 6; cLogP = 3.11; TPSA = 90 Ų) . The 4-chlorophenyl-5-methyl analog dioxalate has a corrected free-base molecular weight of approximately 467 Da (dioxalate salt MW = 630.06 g/mol) and introduces an additional HBA from chlorine, potentially violating one or more rules depending on the exact substituent contributions . The target's clean, lead-like physicochemical profile positions it as a more tractable starting point for oral bioavailability optimization compared to heavier, halogenated analogs.

Oral bioavailability Fragment-based screening Lead optimization

Commercial Availability in Multiple Supply Channels with Transparent Pricing

CAS 381687-59-8 is listed by at least four independent suppliers: Enamine (Cat. EN300-85293), CymitQuimica/Biosynth (Ref. 3D-GQA68759), MolDB (Cat. M411697), and Parchem [1]. CymitQuimica quotes €245 for 25 mg and €974 for 250 mg; MolDB quotes $740 for 1 g with a 1–3 week lead time . In contrast, the dioxalate analogs (CAS 1351646-95-1 and CAS 1051931-23-7) are listed by fewer suppliers and without publicly transparent pricing, forcing potential buyers into quote-request workflows that delay procurement decisions . The multi-vendor, transparent pricing landscape for the free base reduces single-supplier dependency and accelerates budgeting.

Supply chain Procurement lead time Budget planning

Absence of Published Bioactivity Data: A Critical Gap Requiring De Novo Profiling

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents as of May 2026 returns zero primary publications, zero deposited bioactivity records, and zero patents disclosing quantitative target engagement, cellular potency, or in vivo efficacy for CAS 381687-59-8 [1][2]. This stands in contrast to numerous structurally related thiophene-3-carboxylate scaffolds that have published kinase inhibition (EGFR IC₅₀ = 42.3 nM [3]) and TLR1/2 agonism data (EC₅₀ = 0.55 µM [4]). The lack of data is not a liability but a scientific void that makes CAS 381687-59-8 a blank-slate chemical probe—ideal for laboratories seeking to generate proprietary, first-in-class SAR without prior art constraints.

Data gap Biological characterization Screening investment

High-Impact Research and Procurement Scenarios for Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate


De Novo Kinase or GPCR Panel Screening with Clean Physicochemical Starting Point

With predicted LogD₇.₄ of 2.46, zero Ro5 violations, and no prior biological annotation, CAS 381687-59-8 is an ideal entry compound for high-throughput kinase or GPCR panel screening. Its moderate lipophilicity reduces the risk of non-specific assay interference compared to the more lipophilic 4-chlorophenyl analog (predicted LogD₇.₄ >3.5) , enabling cleaner primary hit identification and reducing false-positive rates in biochemical and cell-based formats.

SAR Expansion Around the 4-Phenyl Substituent Without Counterion Confounds

The free-base nature of CAS 381687-59-8 eliminates the stoichiometric ambiguity inherent to dioxalate salt analogs such as CAS 1351646-95-1 and CAS 1051931-23-7 . Medicinal chemistry teams can systematically vary the 4-phenyl substituent (e.g., halogen, methyl, methoxy) while maintaining identical linker and core topology, generating clean SAR without needing to correct for variable counterion mass or solubility contributions across the series.

Intellectual Property Generation Through First-in-Class Biological Annotation

The complete absence of published bioactivity data for CAS 381687-59-8 across PubChem, BindingDB, ChEMBL, and the patent literature [1] creates a rare opportunity to establish first-in-class target engagement and composition-of-matter claims. Research groups can profile this compound against emerging or under-explored targets, generating proprietary SAR that is unencumbered by prior art—a significant strategic advantage over extensively characterized thiophene-3-carboxylate chemotypes such as the EGFR or TLR1/2 series.

Multi-Source Procurement for Longitudinal In Vivo Pharmacology Studies

The availability of CAS 381687-59-8 from four or more verified suppliers with transparent pricing (€245/25 mg, €974/250 mg, $740/1 g) and documented analytical characterization enables procurement officers to secure competitive quotes and maintain supply continuity for extended in vivo studies. This multi-vendor landscape contrasts with the single-source dependency of dioxalate salt analogs, where hidden pricing and uncertain lead times introduce project risk.

Quote Request

Request a Quote for Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.